molecular formula C15H14FNO5S B2702421 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide CAS No. 1105204-74-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2702421
CAS No.: 1105204-74-7
M. Wt: 339.34
InChI Key: KKFUZFBCRHPWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide Research

The discovery of sulfonamides marked a transformative era in antimicrobial chemotherapy. In 1932, Gerhard Domagk identified Prontosil , the first sulfonamide-based antibacterial agent, which demonstrated efficacy against streptococcal infections. This breakthrough validated the potential of synthetic chemicals to treat systemic infections, challenging prevailing skepticism about antimicrobial therapies. Prontosil’s metabolite, sulfanilamide , became the prototype for subsequent sulfonamide derivatives, catalyzing the development of over 5,000 sulfonamide analogs by the 1940s.

The structural evolution of sulfonamides accelerated during the mid-20th century, with researchers introducing halogenated aromatic rings and heterocyclic moieties to enhance potency and pharmacokinetics. For instance, the incorporation of fluorine atoms improved metabolic stability and target binding affinity, as seen in derivatives like N-(2-(benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide . This compound’s design reflects advancements in understanding sulfonamide bioisosterism, where the benzodioxole group mimics phenolic hydroxyls to optimize solubility and membrane permeability.

Significance in Medicinal Chemistry

N-(2-(Benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide exemplifies the strategic integration of pharmacophores to balance electronic and steric properties. Key structural features include:

  • 4-Fluorobenzenesulfonamide core : Enhances hydrogen-bonding interactions with enzymatic targets like carbonic anhydrase and dihydropteroate synthase.
  • Benzo[d]dioxol-5-yloxyethyl chain : Modulates lipophilicity, improving blood-brain barrier penetration compared to non-substituted analogs.

Table 1: Structural Attributes and Biochemical Effects

Structural Feature Biochemical Impact
Fluorine at C4 Increases electronegativity, strengthening binding to hydrophobic enzyme pockets
Benzodioxole moiety Reduces oxidative metabolism, extending plasma half-life
Ethyloxy linker Enhances conformational flexibility for target engagement

This compound’s versatility is evident in its applications beyond antibacterials, including antitumor and anti-inflammatory drug candidates. Its sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibition, a mechanism leveraged in cancer therapies targeting matrix metalloproteinases.

Current Research Landscape

Recent studies focus on optimizing N-(2-(benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide for targeted therapies . For example:

  • Anticancer applications : Modulating PI3K/AKT/mTOR signaling pathways in glioblastoma models, with IC₅₀ values <10 μM.
  • Antifungal agents : Inhibiting Candida albicans via ergosterol biosynthesis disruption, showing 90% growth inhibition at 128 μg/mL.

The global sulfonamides market, valued at $3.2 billion in 2023, is projected to grow at a 4.5% CAGR through 2032, driven by demand for novel antimicrobials and targeted cancer therapies. Collaborative efforts between academia and industry have yielded 12 patent filings since 2020 for fluorinated sulfonamide derivatives, highlighting sustained innovation.

Research Challenges and Opportunities

Challenges :

  • Resistance mechanisms : Upregulation of efflux pumps in Gram-negative bacteria reduces sulfonamide efficacy.
  • Synthetic complexity : Multi-step synthesis of benzodioxole-containing sulfonamides results in low yields (<40%), necessitating greener catalysts.

Opportunities :

  • Computational modeling : Machine learning predicts substituent effects on binding affinity, accelerating lead optimization.
  • Combination therapies : Co-administration with β-lactamase inhibitors restores activity against resistant Staphylococcus aureus.

Interdisciplinary Applications

Beyond therapeutics, N-(2-(benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide has inspired innovations in:

  • Materials science : Sulfonamide-functionalized polymers exhibit pH-responsive drug release, achieving 98% payload delivery in simulated gastrointestinal conditions.
  • Analytical chemistry : Fluorescent derivatives serve as probes for detecting carbonic anhydrase XII in tumor biopsies, with a detection limit of 0.1 nM.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c16-11-1-4-13(5-2-11)23(18,19)17-7-8-20-12-3-6-14-15(9-12)22-10-21-14/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUZFBCRHPWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the ethyl linker: The benzo[d][1,3]dioxole is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.

    Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products include various substituted benzenesulfonamides.

Scientific Research Applications

The compound exhibits a range of biological activities which are summarized in the following table:

Activity TypeDescription
Anticancer Activity Induces apoptosis and cell cycle arrest in cancer cells through microtubule destabilization.
Antimicrobial Potential Exhibits antibacterial properties by inhibiting bacterial dihydropteroate synthase.
Neuroprotective Effects Preliminary studies suggest potential antidepressant-like effects due to the benzo[d][1,3]dioxole ring system.

Study 1: Anticancer Efficacy

A study investigating the anticancer properties of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide found that it effectively induced apoptosis in various cancer cell lines. The mechanism was linked to its ability to disrupt microtubule dynamics, resulting in cell cycle arrest at the S phase.

Study 2: Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety within this compound has been associated with the inhibition of bacterial growth through interference with folate synthesis pathways.

Study 3: Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound indicate potential benefits for mood regulation. Studies suggest that it may possess antidepressant-like properties, although further research is necessary to elucidate these effects and their underlying mechanisms.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structure shares key motifs with sulfonamide derivatives discussed in the evidence. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Groups
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide Benzenesulfonamide + benzodioxole Ethyloxy linker, 4-fluoro substituent on benzene Sulfonamide (–SO₂NH–), benzodioxole (O–C₆H₃O₂), fluoro (–F)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles [7–9] 1,2,4-Triazole + sulfonylbenzene Halogens (X = H, Cl, Br), 2,4-difluorophenyl Triazole (N–C–N–C–N), sulfonyl (–SO₂–), fluoro (–F)
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine [4] Piperidine + benzodioxole Methyloxy linker, 4-fluorophenyl Piperidine (C₅H₁₀N), benzodioxole (O–C₆H₃O₂), fluoro (–F)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide [8] Benzamide + benzo[d]thiazole Dimethylaminoethyl chain, 4-fluoro substituent Benzamide (–CONH–), thiazole (N–C–S–C–N), fluoro (–F)

Key Observations :

  • Linker Variability : The ethyloxy chain in the target compound contrasts with the methyloxy linker in ’s piperidine derivative, which may influence conformational flexibility and steric interactions .
  • Heterocyclic vs.
  • Electron-Withdrawing Groups : The 4-fluoro substituent on the benzenesulfonamide is a common feature in and , suggesting shared strategies to enhance sulfonamide acidity and improve binding to targets like carbonic anhydrases or kinases .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target’s sulfonamide group would exhibit ν(S=O) stretches at ~1150–1350 cm⁻¹, similar to compounds in (ν(SO₂) at 1243–1258 cm⁻¹) .
    • Absence of ν(C=S) (~1247–1255 cm⁻¹) distinguishes it from triazole-thiones in .
  • NMR Spectroscopy :
    • The ethyloxy linker’s –CH₂– protons would resonate at δ ~3.5–4.5 ppm, comparable to the methyloxy group in (δ ~3.3–3.7 ppm) .
    • Aromatic protons in the benzodioxole and fluorophenyl rings would align with shifts observed in (δ 6.8–7.4 ppm) .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and psychiatry. This article explores its biological activity, synthesis, and pharmacological implications based on current research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological profile. The molecular formula is C15H16FNO4SC_{15}H_{16}FNO_4S with a molecular weight of approximately 335.36 g/mol.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often interact with neurotransmitter systems, particularly serotonin receptors. The sulfonamide group may contribute to the modulation of these receptors, enhancing the compound's efficacy in treating mood disorders and anxiety-related conditions.

Antidepressant Effects

A significant body of research has focused on the antidepressant properties of related compounds. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in treating depression through selective serotonin reuptake inhibition (SSRI) mechanisms. Studies suggest that this compound may exhibit similar effects by increasing serotonin levels in the brain, thereby alleviating depressive symptoms .

Anxiolytic Properties

In addition to antidepressant effects, this compound may also possess anxiolytic properties. Research on structurally similar compounds indicates a potential for reducing anxiety through modulation of GABAergic activity and serotonin pathways. Animal studies have demonstrated that compounds with similar structures can reduce anxiety-like behaviors in rodent models .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Early studies suggest moderate absorption rates with a half-life conducive to once-daily dosing. Further investigations into its bioavailability and metabolic pathways are necessary to optimize therapeutic regimens.

Preclinical Studies

  • Study on Antidepressant Activity : A preclinical study evaluated the effects of a related benzo[d][1,3]dioxole derivative on depressed mice models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood .
  • Anxiolytic Effects : Another study investigated the anxiolytic properties of benzo[d][1,3]dioxole analogs using elevated plus maze tests in rodents. The results showed increased time spent in open arms, indicating reduced anxiety levels .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantSSRI derivativesReduced depressive symptoms
AnxiolyticBenzo[d][1,3]dioxole analogsDecreased anxiety-like behavior
Neurotransmitter ModulationVarious SSRIsIncreased serotonin levels

Q & A

Basic: What are the synthetic routes and key reaction conditions for preparing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-(benzo[d ][1,3]dioxol-5-yloxy)ethylamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or Et₃N) at 60–90°C for 12–36 hours .
  • Step 2 : Purify the crude product using flash column chromatography (eluent: 30–40% ether in pentane) to achieve yields of 55–75% .
  • Critical Conditions : Temperature control (90°C optimal for aryl ether formation), stoichiometric excess of amine (1.5–3.0 equiv.), and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can enantioselective synthesis of derivatives with the benzo[d][1,3]dioxol-5-yloxy moiety be achieved?

Methodological Answer:
Enantioselectivity is achieved using chiral catalysts:

  • CuH-Catalyzed Hydroalkylation : Employ (S)-DTBM-SEGPHOS (5.5 mol%) with CuCl and polymethylhydrosiloxane (PMHS) in THF at 0°C. This method provides enantiomeric excess (ee) >90% for piperidine derivatives .
  • Chiral Resolution : Use tert-butoxycarbonyl (Boc)-protected intermediates, followed by enzymatic or chromatographic separation (e.g., Chiralpak® columns) .
  • Key Data : Reaction times of 36–48 hours yield 60–90% isolated enantiomers, confirmed by chiral HPLC and optical rotation .

Basic: What spectroscopic markers confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: δ 6.8–7.8 ppm (split signals for benzo[d ][1,3]dioxole and fluorophenyl groups).
    • Ethyl linker: δ 3.4–4.2 ppm (OCH₂CH₂N coupling, J = 5–6 Hz).
    • Sulfonamide NH: δ 5.5–6.0 ppm (broad singlet, exchangeable with D₂O) .
  • ¹³C NMR :
    • Benzo[d ][1,3]dioxole carbons: δ 100–110 ppm (C-O).
    • Fluorophenyl CF: δ 165 ppm (¹JCF = 245 Hz) .
  • MS : Molecular ion [M+H]⁺ at m/z 378.1 (calculated for C₁₅H₁₃FNO₅S) .

Advanced: How does molecular conformation influence biological activity?

Methodological Answer:

  • Crystal Structure Analysis :
    • X-ray diffraction ( ) reveals a Z-shaped conformation with a dihedral angle of 28.18° between aromatic rings, stabilized by N–H⋯O hydrogen bonds (2.8–3.0 Å). This conformation enhances binding to hydrophobic enzyme pockets (e.g., kinase active sites) .
  • SAR Studies :
    • Substitution at the sulfonamide nitrogen (e.g., piperidine vs. pyridyl) modulates cytotoxicity (IC₅₀ values vary from 2–50 μM in prostate cancer cell lines) .
    • Fluorine at the para position increases metabolic stability by reducing CYP450 oxidation .

Basic: What impurities are common in synthesis, and how are they characterized?

Methodological Answer:

  • Common Impurities :
    • Unreacted 4-fluorobenzenesulfonyl chloride (detected via TLC, Rf = 0.7 in EtOAc/hexane).
    • Hydrolyzed byproducts (e.g., sulfonic acid derivatives) identified by LC-MS (negative ion mode) .
  • Analytical Methods :
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% required for biological assays .
    • ¹H NMR Integration : Residual solvent peaks (e.g., DMF at δ 2.7–2.9 ppm) must be <0.1% .

Advanced: How are computational methods used to predict target binding?

Methodological Answer:

  • Molecular Docking :
    • Schrödinger Suite or AutoDock Vina models the compound into GPCR kinase 2 (GRK2). The sulfonamide group forms hydrogen bonds with Asp272 (ΔG = -9.2 kcal/mol) .
  • MD Simulations :
    • AMBER or GROMACS simulations (100 ns) show stable binding in the ATP pocket, with RMSD <2.0 Å after 50 ns .
  • QSAR Models :
    • Hammett σ values (σ = +0.06 for 4-F) correlate with inhibitory potency (pIC₅₀ = 7.3) .

Basic: What chromatographic methods ensure purity?

Methodological Answer:

  • Flash Chromatography : Silica gel (230–400 mesh), gradient elution from 20% to 50% EtOAc in hexane .
  • HPLC Conditions :
    • Column: Waters XBridge C18 (4.6 × 150 mm, 5 μm).
    • Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 30–80% B over 20 minutes.
    • Flow Rate: 1.0 mL/min; retention time = 12.3 minutes .

Advanced: How do substituent variations affect cytotoxic activity?

Methodological Answer:

  • Piperazine Derivatives :
    • Compound 25 (trifluoromethylphenyl substituent) shows IC₅₀ = 3.2 μM in PC-3 cells vs. 8.7 μM for phenyl analogs ( ).
    • Electron-withdrawing groups (e.g., CF₃) enhance apoptosis via ROS generation .
  • Sulfonamide Modifications :
    • N-methylation reduces activity (IC₅₀ >50 μM) due to steric hindrance in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.